Part 1: Physicochemical and Spectroscopic Properties
Part 1: Physicochemical and Spectroscopic Properties
An In-depth Technical Guide to 2-(Trimethoxysilylethyl)pyridine: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(trimethoxysilylethyl)pyridine, a bifunctional organosilane of significant interest in materials science, surface chemistry, and catalysis. We will explore its core physicochemical properties, spectroscopic signature, synthesis, and fundamental reactivity, with a focus on the causal mechanisms that underpin its utility. This document is intended for researchers, chemists, and materials scientists engaged in the development of advanced materials and functional surfaces.
The unique utility of 2-(trimethoxysilylethyl)pyridine stems from its hybrid structure: a pyridine head capable of coordination chemistry and hydrogen bonding, connected via a stable ethyl linker to a trimethoxysilyl tail that serves as a covalent anchor to hydroxylated surfaces.[1]
Core Chemical Properties
The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 27326-65-4 | [1] |
| Molecular Formula | C₁₀H₁₇NO₃Si | [1] |
| Molecular Weight | 227.33 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | General knowledge |
| Density | ~1.06 g/cm³ | [1] |
| Boiling Point | ~105 °C @ 0.3 mmHg | [1] |
| Refractive Index | ~1.4755 | [1] |
| Synonyms | Trimethoxy(2-pyridin-2-ylethyl)silane | General knowledge |
Spectroscopic Characterization
Verifying the identity and purity of 2-(trimethoxysilylethyl)pyridine is paramount. The following sections detail the expected spectroscopic signatures.
The ¹H NMR spectrum provides a clear fingerprint of the molecule's structure. Protons on the pyridine ring are deshielded and appear at high chemical shifts due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom. The ethyl bridge protons appear as two distinct triplets, and the methoxy protons on the silicon atom present as a sharp singlet.
The ¹³C NMR spectrum complements the proton NMR by providing data for all carbon atoms. The pyridine carbons are found in the aromatic region (>120 ppm), with the carbon adjacent to the nitrogen (Cα) being the most deshielded. The aliphatic carbons of the ethyl bridge and the methoxy group appear in the upfield region.
FTIR spectroscopy is invaluable for identifying the key functional groups. The spectrum will be dominated by vibrations from the pyridine ring, the aliphatic C-H bonds of the ethyl linker, and the Si-O-C bonds of the trimethoxysilyl group. After hydrolysis, the appearance of a broad O-H stretching band (~3200-3600 cm⁻¹) and the disappearance of the Si-O-C stretches confirm the conversion to silanol groups.
| Spectroscopy | Assignment | Expected Chemical Shift / Wavenumber | Key Features |
| ¹H NMR | Pyridine-H (α) | δ 8.5-8.6 ppm | Doublet, most downfield aromatic proton. |
| Pyridine-H (γ) | δ 7.5-7.7 ppm | Triplet of doublets. | |
| Pyridine-H (β, β') | δ 7.1-7.3 ppm | Multiplet, overlapping signals. | |
| -O-CH₃ | δ 3.5-3.6 ppm | Sharp singlet, integrating to 9H. | |
| Py-CH₂- | δ 2.8-3.0 ppm | Triplet, adjacent to the pyridine ring. | |
| -CH₂-Si | δ 1.0-1.2 ppm | Triplet, adjacent to the silicon atom. | |
| ¹³C NMR | Pyridine C (α) | δ ~159-160 ppm | Most deshielded ring carbon. |
| Pyridine C (γ) | δ ~149-150 ppm | ||
| Pyridine C (β, β') | δ ~121-137 ppm | ||
| -O-CH₃ | δ ~50-51 ppm | Single peak for the three equivalent methoxy carbons. | |
| Py-CH₂- | δ ~30-32 ppm | ||
| -CH₂-Si | δ ~10-12 ppm | ||
| FTIR | C-H stretch (Aromatic) | 3000-3100 cm⁻¹ | Sharp peaks characteristic of the pyridine ring. |
| C-H stretch (Aliphatic) | 2840-2980 cm⁻¹ | Strong bands from the ethyl and methoxy groups.[2] | |
| C=N, C=C stretch (Pyridine) | 1430-1600 cm⁻¹ | Series of sharp, characteristic ring stretching bands.[3] | |
| Si-O-C stretch | 1080-1190 cm⁻¹ | Strong, broad absorbance, key identifier for the intact silane. | |
| Si-O stretch | 820-850 cm⁻¹ |
Part 2: Synthesis and Reactivity
Common Synthesis Route: Hydrosilylation
The most direct and atom-economical method for synthesizing 2-(trimethoxysilylethyl)pyridine is the platinum-catalyzed hydrosilylation of 2-vinylpyridine with trimethoxysilane.[4] This reaction involves the addition of the Si-H bond across the vinyl group's double bond. The catalyst, typically a platinum(0) complex like Karstedt's catalyst, facilitates an anti-Markovnikov addition, selectively yielding the desired ethyl-bridged product.[5][6]
Experimental Protocol: Hydrosilylation of 2-Vinylpyridine
This protocol is a representative procedure based on established hydrosilylation methodologies. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 2-vinylpyridine (1.0 eq).
-
Catalyst Addition: Add a solution of Karstedt's catalyst (10-20 ppm Pt) in anhydrous toluene.
-
Reactant Addition: Charge the dropping funnel with trimethoxysilane (1.1 eq).
-
Reaction: Heat the flask to 60-80 °C. Add the trimethoxysilane dropwise to the stirred solution over 1 hour. The reaction is exothermic and may require external cooling to maintain the desired temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or ¹H NMR to observe the disappearance of vinyl proton signals. The reaction is typically complete within 2-4 hours.
-
Purification: Upon completion, cool the reaction mixture to room temperature. The product can be purified by vacuum distillation to remove the solvent, any unreacted starting materials, and catalyst residues.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(trimethoxysilylethyl)pyridine.
Core Reactivity: The Dichotomy of the Pyridyl and Silyl Groups
The compound's reactivity is governed by its two distinct functional ends:
-
Trimethoxysilyl Group: This is the "business end" for surface modification. In the presence of water, it undergoes hydrolysis to form reactive silanol groups (-Si(OH)₃).[1] These silanols can then undergo condensation with other silanols or with surface hydroxyl groups (e.g., on silica or metal oxides) to form stable, covalent siloxane (Si-O-Si) or surface (Si-O-M) bonds.[1][7] This process is catalyzed by either acid or base.[8]
-
Pyridine Ring: The nitrogen atom possesses a lone pair of electrons, making the pyridine moiety a Lewis base.[1] It can coordinate to metal ions, act as a ligand in catalysis, form hydrogen bonds, and undergo N-protonation with acids.[9] This functionality allows the modified surface to have tailored properties, such as metal chelation, altered surface energy, or catalytic activity.
Mechanism of Action: Surface Modification of Siliceous Substrates
The primary application of this molecule is the functionalization of surfaces like silica, glass, and metal oxides. The process is a self-validating system that proceeds in two key steps:
-
Hydrolysis: The trimethoxysilyl groups first hydrolyze to silanetriols. This reaction is often initiated by adsorbed water on the substrate surface.
-
Condensation: The newly formed silanol groups condense with the hydroxyl groups present on the substrate surface (e.g., Si-OH on silica), forming a strong covalent Si-O-Si linkage and releasing water. A parallel reaction involves the self-condensation of adjacent silanols to form a cross-linked polysiloxane network on the surface.[10]
This process results in a self-assembled monolayer (SAM) where the pyridine groups are oriented away from the surface, presenting their chemical functionality for further interaction.
Surface Modification Mechanism Diagram
Caption: Mechanism of surface functionalization with the organosilane.
Part 3: Applications and Safety
Key Applications
The bifunctional nature of 2-(trimethoxysilylethyl)pyridine makes it a versatile tool in several scientific domains:
-
Surface Modification & Adhesion Promotion: It is widely used to modify the surface of inorganic materials like glass, silica, and metal oxides to improve adhesion to organic polymers, create surfaces with specific wettability, or immobilize other molecules.[10]
-
Materials Science: The pyridine moiety serves as a building block for advanced materials.[11] It can be used to create hybrid organic-inorganic materials, functionalize nanoparticles, and develop materials for electronics and sensors.[12]
-
Catalysis: By immobilizing the molecule on a solid support, the pyridine group can act as a ligand to chelate metal catalysts. This creates a heterogeneous catalyst that is easily recoverable and reusable, combining the benefits of homogeneous and heterogeneous catalysis.
Safety and Handling
2-(trimethoxysilylethyl)pyridine requires careful handling due to its reactivity and potential hazards.
-
Hazards: It is irritating to the eyes, respiratory system, and skin.[7] As with all alkoxysilanes, it is moisture-sensitive and will slowly hydrolyze upon exposure to air, releasing methanol.
-
Handling: Always handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon). Keep away from moisture, heat, and sources of ignition.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of 2-(2-Pyridylethyl)trimethoxysilane. Chem Catalyst Pro. [Link]
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PubChem. (n.d.). 2-(Trimethoxysilylethyl)pyridine. National Center for Biotechnology Information. [Link]
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ChemBK. (n.d.). 2-(2-pyridylethyl)trimethoxysilane. [Link]
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Royal Society of Chemistry. (2009). Electronic Supplementary Information for Dalton Transactions. [Link]
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MDPI. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes. International Journal of Molecular Sciences. [Link]
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ResearchGate. (n.d.). Process and mechanism of surface modification of silica with silane coupling agent APTS. [Link]
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Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
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ResearchGate. (n.d.). ATR FT-IR spectra of pyridine linkers and Pt(II) complexes bound to.... [Link]
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Gelest, Inc. (2015). Safety Data Sheet: 3-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE. [Link]
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Journal of Non-Crystalline Solids. (1988). Hydrolysis and condensation of silicates: effects on structure. [Link]
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ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]
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ResearchGate. (n.d.). The Surface Modification of Silica with Vinyltriethoxysilane. [Link]
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Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. [Link]
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Semantic Scholar. (2002). Surface modification of silica particles with organoalkoxysilanes through two-step (acid-base) process in aqueous solution. [Link]
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Chem Catalyst Pro. (n.d.). The Expanding Role of Pyridine Derivatives in Material Science Innovations. [Link]
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Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
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National Institutes of Health. (2023). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. [Link]
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ResearchGate. (n.d.). Comparison of FTIR spectra for pyridine adsorption at 300 °C between supports and catalyst. [Link]
-
MDPI. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]
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Organic Letters. (2015). Triethoxysilane as a Selective Reagent in Platinum-Catalyzed Hydrosilylation Reactions. [Link]
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Royal Society of Chemistry. (n.d.). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
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TMSEP
Pentacoordinate Intermediate
Hydrolyzed Product + Methanol